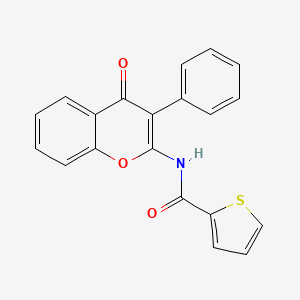

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Description

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a hybrid molecule combining a chromene (benzopyran) core with a thiophene carboxamide moiety. The chromene ring system, particularly its 4-oxo derivative, is known for diverse biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

N-(4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3S/c22-18-14-9-4-5-10-15(14)24-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-25-16/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKVLNRPZSXBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and the chromenone intermediate.

Formation of the Carboxamide Group: The final step involves the reaction of the chromenone-thiophene intermediate with an amine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of thiophene carboxamides exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Studies

- Mechanism of Action : A study demonstrated that thiophene carboxamide derivatives act as biomimetics of the anticancer drug Combretastatin A-4 (CA-4). These compounds were shown to effectively inhibit the proliferation of Hep3B liver cancer cells with IC50 values as low as 11.6 µg/mL, indicating their potential for further development as anticancer agents .

- Structure Activity Relationship (SAR) : Variations in the substituents on the phenyl ring significantly affect the anticancer activity. For instance, halogen substitutions at specific positions enhance the potency against various cancer cell lines, showcasing the importance of molecular modifications in drug design .

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. The presence of both thiophene and chromenone structures suggests potential interactions with microbial targets.

- Antibacterial Properties : Compounds structurally related to this compound have shown significant antibacterial activity against strains such as E. coli and Klebsiella spp. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Mechanism of Action : The antimicrobial efficacy is enhanced by structural modifications that improve solubility and bioavailability, making these compounds promising candidates for developing new antibiotics .

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis.

Synthetic Routes

- Multi-step Synthesis : The synthesis typically involves the condensation of appropriate chromenone precursors with thiophene derivatives under acidic or basic conditions. This method allows for the introduction of various functional groups that can enhance biological activity or alter physical properties .

- Reactivity and Modifications : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitutions, making it versatile for synthesizing more complex organic molecules .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | IC50 values < 11.6 µg/mL against Hep3B cells |

| Antimicrobial | Effective against E. coli and Klebsiella spp. | Disrupts bacterial membranes; potential for new antibiotics |

| Synthetic Chemistry | Building block for complex organic synthesis | Multi-step synthesis allows functional group modifications |

Mechanism of Action

The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Derivatives

Chromene-Thiophene Hybrids

- 4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide (CAS 2034332-54-0): Structure: Features dual thiophene substituents on the methyl group attached to the chromene carboxamide. Molecular Formula: C₁₉H₁₃NO₃S₂; Molecular Weight: 367.4 g/mol .

Substituted Thiophene Carboxamides

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS 313970-43-3):

- Structure : Combines a nitro and chloro-substituted phenyl ring with thiophene carboxamide.

- Molecular Formula : C₁₁H₇ClN₂O₃S; Molecular Weight: 298.7 g/mol .

- Key Differences : The nitro group enhances electrophilicity, which may improve reactivity in nucleophilic environments but reduce metabolic stability compared to the target compound’s chromene-oxo system.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Structure: Methoxyphenethyl group replaces the thiophene-carboxamide in the target compound. Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate via aminolysis with 4-methoxyphenethylamine . Key Differences: The methoxy group improves lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the thiophene-carboxamide moiety.

Physicochemical and Spectral Properties

Biological Activity

N-(4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromenone core, a thiophene ring, and a carboxamide group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.39 g/mol. Its structure includes:

- Chromenone Core : Known for various biological activities.

- Thiophene Ring : Enhances interaction with biological targets.

- Carboxamide Group : Contributes to solubility and binding properties.

Antimicrobial Activity

Research indicates that derivatives of chromenone compounds often exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. A study reported an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating promising activity in combating bacterial infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast and colon cancer cell lines. In vitro studies revealed that it inhibited the proliferation of MCF7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 10 µM and 12 µM, respectively . The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : The compound can modulate receptor activity, affecting cellular signaling.

- Oxidative Stress Reduction : It may act as an antioxidant, reducing oxidative stress in cells.

Research Findings and Case Studies

| Study | Biological Activity | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Study A | Antimicrobial | 15 µg/mL | Staphylococcus aureus |

| Study B | Anticancer (Breast) | 10 µM | MCF7 |

| Study C | Anticancer (Colon) | 12 µM | HCT116 |

| Study D | Anti-inflammatory | N/A | Macrophages |

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of this compound, researchers conducted experiments on MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.